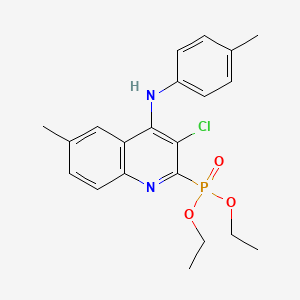
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as Dihydroisoquinoline-sulfonamide (DHQSA), is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Structural Aspects and Properties
The study on structural aspects and properties of salt and inclusion compounds of related amides indicates the potential for forming gels and crystalline solids upon treatment with various acids, showcasing applications in material science for creating novel materials with specific properties based on their structural configurations (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activities
Research on sulfonohydrazide‐substituted derivatives reveals significant antimicrobial and antifungal activities, suggesting applications in developing new antimicrobial agents. The enhanced activities compared to parent compounds highlight the importance of structural modifications in achieving desired biological effects (Dixit et al., 2010).
Vasodilatory Activity
The synthesis and evaluation of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives for vasodilatory action presents a potential application in cardiovascular drug development. These compounds demonstrated comparable potency to clinically used cardiovascular drugs, offering a pathway for developing new therapeutic agents (Morikawa, Sone, & Asano, 1989).
Broad-Spectrum Antibacterial Agents
The practical synthesis and molecular structure analysis of certain isothiazoloquinolone compounds have shown potent broad-spectrum antibacterial activities, effective against resistant organisms like MRSA. This highlights the compound's potential in addressing the growing challenge of antibiotic resistance (Hashimoto et al., 2007).
Antitumor Activity
The synthesis and in vitro testing of methoxy‐indolo[2,1‐a]isoquinolines for cytostatic activity against various cancer cells underscore the potential for cancer therapy. Compounds showing significant inhibition of cell proliferation at low concentrations indicate the promise of isoquinoline derivatives in oncology (Ambros, Angerer, & Wiegrebe, 1988).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-5-4-8-19(13-16)26-15-20(23)21-10-12-27(24,25)22-11-9-17-6-2-3-7-18(17)14-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQABMSXZOHMFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

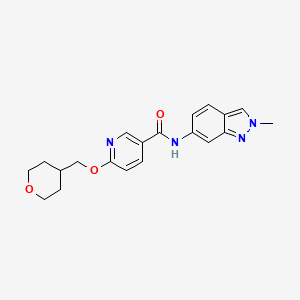
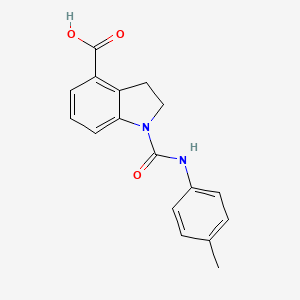
![(3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine](/img/structure/B2599590.png)
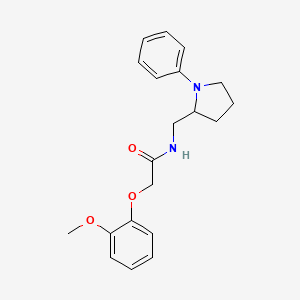
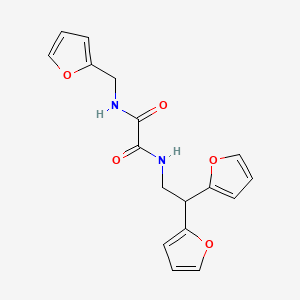
![N-(2,6-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2599595.png)


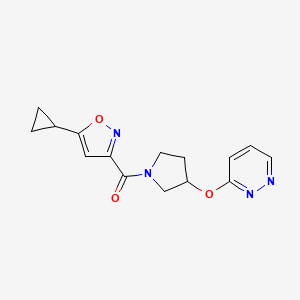
![2-[[1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2599603.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide](/img/structure/B2599605.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599606.png)
![ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2599607.png)
